4-(Pyridin-3-yloxy)phenol
Overview
Description
4-(Pyridin-3-yloxy)phenol is an organic compound with the molecular formula C11H9NO2. It consists of a phenol group substituted with a pyridin-3-yloxy group at the para position. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine moieties, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yloxy)phenol typically involves the nucleophilic aromatic substitution reaction between 4-hydroxyphenol and 3-chloropyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve using continuous flow reactors to maintain precise control over temperature and reaction time, as well as employing advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride; nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-(Pyridin-3-yloxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the ortho position relative to the nitrogen atom.
Pyridin-4-ol: Similar structure but with the hydroxyl group at the para position relative to the nitrogen atom.
4-(Pyridin-4-yloxy)phenol: Similar structure but with the pyridin-4-yloxy group instead of the pyridin-3-yloxy group.
Uniqueness
4-(Pyridin-3-yloxy)phenol is unique due to the specific positioning of the pyridin-3-yloxy group, which influences its chemical reactivity and biological activity. The combination of phenol and pyridine functionalities in this particular arrangement provides distinct properties that are not observed in its structural isomers.
Properties
IUPAC Name |
4-pyridin-3-yloxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCZCUJZRRDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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